1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene
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Overview
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound with a complex structure that includes chloropropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler precursors. One common method involves the alkylation of a benzene derivative with a chloropropyl group, followed by the introduction of difluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzene compounds.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The presence of electronegative fluorine atoms and the trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The combination of chloropropyl, difluoromethoxy, and trifluoromethylthio groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10ClF5OS |
---|---|
Molecular Weight |
320.71 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10ClF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
InChI Key |
ACAPLDFLFNWRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)CCCCl |
Origin of Product |
United States |
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